molecular formula C7H10N2 B13614797 4-ethenyl-1,3-dimethyl-1H-pyrazole CAS No. 90124-61-1

4-ethenyl-1,3-dimethyl-1H-pyrazole

Cat. No.: B13614797
CAS No.: 90124-61-1
M. Wt: 122.17 g/mol
InChI Key: LNMCFPSTJULCAS-UHFFFAOYSA-N
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Description

4-ethenyl-1,3-dimethyl-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethenyl-1,3-dimethyl-1H-pyrazole can be achieved through several methods:

    Cyclocondensation of Hydrazines with 1,3-Diketones: This method involves the reaction of hydrazines with 1,3-diketones under acidic or basic conditions to form pyrazole derivatives

    [3+2] Cycloaddition Reactions: This method involves the cycloaddition of diazo compounds with alkynes or alkenes to form pyrazole rings.

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclocondensation reactions using readily available starting materials. The reaction conditions are optimized to ensure high yields and purity of the final product. Catalysts and solvents are selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-ethenyl-1,3-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, electrophiles, appropriate solvents and catalysts.

Major Products

The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and various substituted pyrazole compounds.

Scientific Research Applications

4-ethenyl-1,3-dimethyl-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethenyl-1,3-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethenyl-1,3-dimethyl-1H-pyrazole is unique due to its ethenyl group, which imparts specific reactivity and potential for diverse applications. This structural feature allows for unique substitution reactions and the formation of novel derivatives with potential biological and industrial significance.

Properties

CAS No.

90124-61-1

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

IUPAC Name

4-ethenyl-1,3-dimethylpyrazole

InChI

InChI=1S/C7H10N2/c1-4-7-5-9(3)8-6(7)2/h4-5H,1H2,2-3H3

InChI Key

LNMCFPSTJULCAS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C=C)C

Origin of Product

United States

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